![molecular formula C17H24N2O3 B5798123 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione
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Overview
Description
3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as BRD73954, is a small molecule inhibitor that has been used in scientific research to target specific enzymes and pathways in various biological processes. In
Mechanism of Action
3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione exerts its inhibitory effects by binding to specific enzymes and altering their activity. For example, it binds to the bromodomain of BET proteins and prevents them from binding to acetylated histones, which are involved in the regulation of gene expression. Similarly, it binds to the ATP-binding site of CK2 and prevents its activity.
Biochemical and Physiological Effects:
3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting specific pathways involved in cell proliferation and survival. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione in lab experiments is its specificity for certain enzymes and pathways, which allows researchers to study the effects of inhibiting these targets in a controlled manner. However, one limitation is that it may not be effective in all cell types or in vivo models, and further research is needed to determine its efficacy in different contexts.
Future Directions
There are several future directions for research on 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Another area of interest is its use as a tool for studying specific enzymes and pathways in biological processes. Additionally, further research is needed to determine its safety and efficacy in humans.
Synthesis Methods
3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione can be synthesized through the reaction of 2-(2-isopropyl-5-methylphenoxy)ethylamine with 2,4-dimethylimidazole-5-carboxylic acid anhydride. The resulting product is a white crystalline solid with a molecular weight of 347.4 g/mol.
Scientific Research Applications
3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has been used in scientific research to target specific enzymes and pathways in various biological processes. One example is its use as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. 3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
properties
IUPAC Name |
5,5-dimethyl-3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-11(2)13-7-6-12(3)10-14(13)22-9-8-19-15(20)17(4,5)18-16(19)21/h6-7,10-11H,8-9H2,1-5H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFBNUKAFPUAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C(=O)C(NC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione |
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